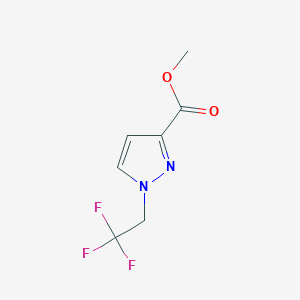

methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate

Vue d'ensemble

Description

Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is an organic compound that features a pyrazole ring substituted with a trifluoroethyl group and a carboxylate ester

Mécanisme D'action

Target of Action

Similar compounds such as atogepant and ubrogepant, which are part of the “gepants” family of drugs, are known to target thecalcitonin gene-related peptide (CGRP) receptors . These receptors play a crucial role in the pathophysiology of migraine headaches .

Mode of Action

Similar compounds like atogepant function byantagonizing the activity of CGRP , a pronociceptive molecule implicated in migraine pathophysiology . This antagonistic action helps prevent migraine headaches .

Biochemical Pathways

It can be inferred from similar compounds that the drug likely impacts theCGRP pathway , given its antagonistic action on CGRP receptors .

Pharmacokinetics

Similar compounds like atogepant are known to be orally administered , suggesting good bioavailability.

Result of Action

Based on the mode of action, it can be inferred that the compound likely results in theprevention of migraine headaches by antagonizing the activity of CGRP .

Action Environment

Similar compounds like 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether are known to have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . This suggests that the compound’s action, efficacy, and stability might be robust against various environmental conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then esterified to yield the final product. The reaction conditions often include the use of a strong acid catalyst and a controlled temperature to ensure the formation of the desired pyrazole ring structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms of the pyrazole ring.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Applications De Recherche Scientifique

Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are valuable in medicinal chemistry.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.

Industry: It is used in the development of agrochemicals and materials with specific properties, such as increased stability and reactivity

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other pyrazole derivatives with trifluoromethyl groups, such as trifluoromethyl pyrazoles and trifluoroethyl pyrazoles. These compounds share similar chemical properties but may differ in their reactivity and applications.

Uniqueness

Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it valuable in various research and industrial applications .

Activité Biologique

Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 208.14 g/mol. The compound features a trifluoroethyl group at the 1-position of the pyrazole ring and a carboxylate ester at the 3-position, which enhances its lipophilicity and membrane permeability .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoroethyl group is known to enhance hydrophobic interactions, which can improve binding affinity to specific enzymes or receptors. Studies suggest that compounds with similar structures exhibit enzyme inhibition properties, indicating potential applications in drug design .

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound are being investigated for their antimicrobial and anticancer activities. For instance, compounds containing fluorine atoms have shown increased potency against various bacterial strains and cancer cell lines due to their enhanced bioactivity .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with ethyl acetoacetate under acidic conditions. This reaction forms the pyrazole ring, which is subsequently esterified to yield the final product. The process requires careful control of reaction conditions to optimize yield and purity .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

- Antiparasitic Activity : A study focused on optimizing dihydroquinazolinone derivatives for antimalarial activity found that structural modifications significantly influenced efficacy against Plasmodium falciparum. The incorporation of specific functional groups improved both solubility and metabolic stability while maintaining biological activity .

- Inhibition Studies : A comparative analysis revealed that trifluoromethyl-substituted compounds often exhibited enhanced inhibition of key enzymes compared to their non-fluorinated counterparts. For example, the presence of a trifluoroethyl group was linked to improved binding interactions with target proteins involved in metabolic pathways .

Applications in Medicinal Chemistry

This compound holds promise in several fields:

Propriétés

IUPAC Name |

methyl 1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-14-6(13)5-2-3-12(11-5)4-7(8,9)10/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWPOUHSKSLGLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.